
Saikochromone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saikochromone A is a natural chromone compound that can be isolated from the plant Harrisonia perforata . It has a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Saikochromone A can be isolated from the branches of Harrisonia perforata . The isolation process involves extraction and purification steps, typically using solvents like methanol and ethyl acetate. The compound can also be synthesized through chemical reactions involving chromone derivatives, although specific synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production Methods: Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: Saikochromone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated chromone structures.
Aplicaciones Científicas De Investigación
Saikochromone A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of chromone derivatives and their chemical properties.
Industry: While not widely used in industry, this compound’s unique chemical structure makes it a valuable compound for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Saikochromone A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the secretion of interleukin-2 in stimulated human peripheral blood T cells . This suggests that this compound may exert its effects through modulation of immune responses and inflammatory pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparación Con Compuestos Similares
Wogonin: Another chromone compound with anti-inflammatory and anti-tumor properties.
Eugenin: A chromone derivative with potential biological activities.
Saikosaponins: A group of triterpene saponins with immunomodulatory and anti-inflammatory effects.
Comparison: Saikochromone A is unique due to its specific chemical structure and the particular biological activities it exhibits. While similar compounds like wogonin and eugenin also have anti-inflammatory and anti-tumor properties, this compound’s ability to inhibit interleukin-2 secretion sets it apart. Additionally, saikosaponins, although structurally different, share some overlapping biological activities with this compound, particularly in modulating immune responses .
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
5-hydroxy-2-(hydroxymethyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C11H10O5/c1-15-6-2-8(13)11-9(14)3-7(5-12)16-10(11)4-6/h2-4,12-13H,5H2,1H3 |
Clave InChI |
LDNAYBDXSSEORD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)OC(=CC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


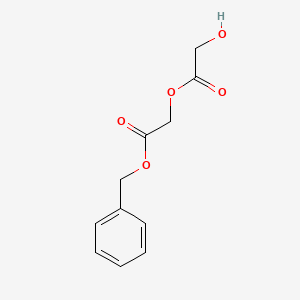
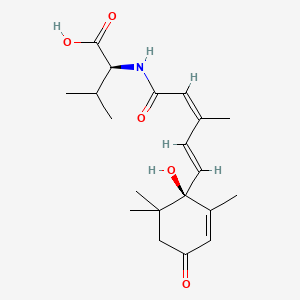
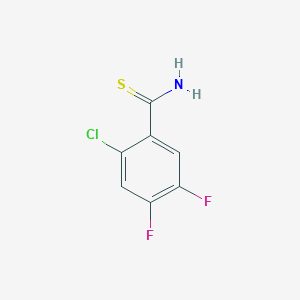
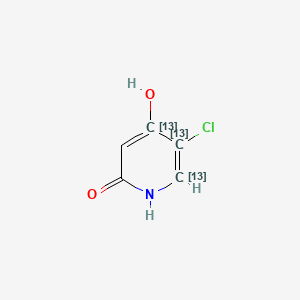

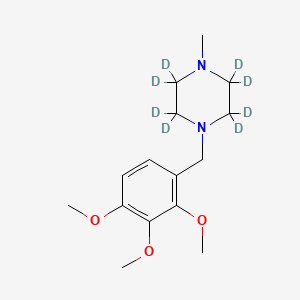
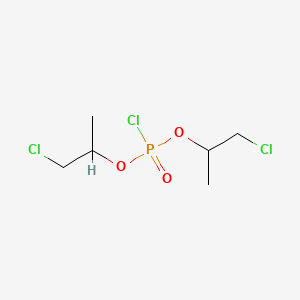
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

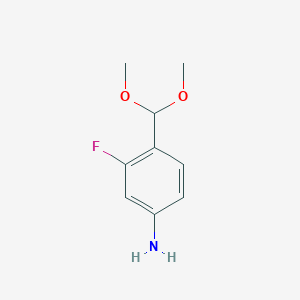
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)



